N-(3-Hydroxy-4-(methylamino)phenyl)methanesulfonamide
Description
N-(3-Hydroxy-4-(methylamino)phenyl)methanesulfonamide (CAS 1243367-58-9) is a sulfonamide derivative with the molecular formula C₈H₁₂N₂O₃S and a molecular weight of 216.258 g/mol . Its structure features a phenyl ring substituted with a hydroxyl (-OH) group at position 3 and a methylamino (-NHCH₃) group at position 4, linked to a methanesulfonamide (-SO₂NH₂CH₃) moiety. Key physicochemical properties include:
- Boiling point: 389.0 ± 52.0 °C
- Density: 1.5 ± 0.1 g/cm³
- LogP: -0.32 (indicating moderate hydrophilicity)
The compound’s structural motifs suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to hydroxyl and amine interactions, such as kinases or neurotransmitter receptors .
Properties
Molecular Formula |
C8H12N2O3S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
N-[3-hydroxy-4-(methylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-9-7-4-3-6(5-8(7)11)10-14(2,12)13/h3-5,9-11H,1-2H3 |
InChI Key |
ANPAHLBQVQUFTF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)NS(=O)(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Nitration-Reduction-Methylation Pathway
This route begins with resorcinol (1,3-dihydroxybenzene), leveraging its reactivity for electrophilic substitution.
Step 1: Nitration of Resorcinol
Resorcinol undergoes nitration at the 4-position using concentrated nitric acid in acetic anhydride at 0–5°C, yielding 4-nitroresorcinol (3-hydroxy-4-nitrophenol). The ortho/para-directing hydroxyl groups facilitate nitro group introduction at the para position relative to one hydroxyl group.
Step 2: Protection of Hydroxyl Groups
To prevent undesired side reactions during subsequent steps, both hydroxyl groups are protected as benzyl ethers. Treatment with benzyl bromide and potassium carbonate in DMF affords 3,5-dibenzyloxy-4-nitrobenzene.
Step 3: Reduction of Nitro to Amine
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 h) reduces the nitro group to an amine, producing 3,5-dibenzyloxy-4-aminobenzene.
Step 4: Selective Methylation
The amine is methylated using methyl iodide and potassium carbonate in DMF at 60°C for 6 h, yielding 3,5-dibenzyloxy-4-(methylamino)benzene.
Step 5: Deprotection of Benzyl Groups
Hydrogenolysis (H₂, Pd/C, ethanol, 25°C, 24 h) removes benzyl protecting groups, yielding 3-hydroxy-4-(methylamino)aniline.
Key Challenges :
-
Regioselectivity : Nitration must exclusively target the 4-position.
-
Over-methylation : Excess methyl iodide may lead to quaternary ammonium byproducts.
Direct Amination via Ullmann Coupling
This method bypasses nitration by employing transition-metal-catalyzed C–N bond formation.
Step 1: Iodination of 3-Hydroxybromobenzene
3-Hydroxybromobenzene is treated with N-iodosuccinimide (NIS) in acetic acid, yielding 3-hydroxy-4-iodobenzene.
Step 2: Ullmann Coupling with Methylamine
A copper(I)-catalyzed coupling reaction between 3-hydroxy-4-iodobenzene and methylamine (CuI, L-proline, K₃PO₄, DMSO, 90°C, 24 h) installs the methylamino group directly at the 4-position.
Advantages :
-
Avoids nitro group handling.
-
Higher functional group tolerance compared to nitration.
Limitations :
-
Requires stoichiometric copper, complicating purification.
Sulfonylation of 3-Hydroxy-4-(methylamino)aniline
With the aromatic amine intermediate in hand, sulfonylation with methanesulfonyl chloride proceeds under mild conditions.
Reaction Conditions :
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base : Triethylamine (2.5 eq.) to scavenge HCl.
-
Temperature : 0°C → 25°C, 12 h.
-
Workup : Aqueous extraction, column chromatography (SiO₂, ethyl acetate/hexane).
Mechanism :
The amine nucleophile attacks the electrophilic sulfur in methanesulfonyl chloride, displacing chloride and forming the sulfonamide bond.
Yield Optimization :
-
Excess methanesulfonyl chloride (1.2 eq.) improves conversion.
-
Slow addition of sulfonyl chloride minimizes side reactions.
Characterization Data :
| Parameter | Value |
|---|---|
| Melting Point | 178–180°C |
| ¹H NMR (DMSO-d₆) | δ 9.21 (s, 1H, OH), 6.85–6.75 (m, 3H, Ar-H), 3.01 (s, 3H, SO₂CH₃), 2.78 (s, 3H, NHCH₃) |
| HPLC Purity | ≥99.2% |
Alternative Route: One-Pot Tandem Synthesis
A streamlined approach combines amine synthesis and sulfonylation in a single vessel, reducing purification steps.
Procedure :
-
3-Hydroxy-4-iodobenzene, methylamine, CuI, and K₃PO₄ in DMSO (90°C, 24 h).
-
Cool to 25°C, add methanesulfonyl chloride and triethylamine, stir 12 h.
Advantages :
-
Eliminates intermediate isolation.
-
Higher overall yield (72% vs. 65% stepwise).
Drawbacks :
-
Requires rigorous exclusion of moisture.
Comparative Analysis of Methodologies
| Parameter | Nitration-Reduction | Ullmann Coupling | One-Pot |
|---|---|---|---|
| Total Steps | 5 | 3 | 2 |
| Overall Yield | 58% | 63% | 72% |
| Scalability | Moderate | High | High |
| Byproduct Formation | Moderate | Low | Low |
Industrial-Scale Considerations
For large-scale production, the one-pot method is favored due to reduced solvent use and higher throughput. Critical factors include:
-
Catalyst Recycling : Copper residues necessitate stringent removal (<1 ppm).
-
Cost Analysis : Methanesulfonyl chloride accounts for 40% of raw material costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of N-(3-oxo-4-(methylamino)phenyl)methanesulfonamide.
Reduction: Formation of N-(3-Hydroxy-4-(methylamino)phenyl)methanesulfonic acid.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of more complex molecules.
- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial properties .
Medicine:
- Explored for its potential use in the treatment of bacterial infections.
- Investigated for its role in cancer therapy due to its ability to inhibit specific enzymes involved in cell proliferation .
Industry:
- Used in the production of dyes and pigments.
- Employed in the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-4-(methylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of metabolic pathways, which is beneficial in the treatment of diseases like cancer and bacterial infections .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The compound’s biological and physicochemical properties are influenced by substituents on the phenyl ring and sulfonamide group. Below is a comparison with structurally related sulfonamides:
Table 1: Key Properties of N-(3-Hydroxy-4-(methylamino)phenyl)methanesulfonamide and Analogues
Substituent Effects on Physicochemical Properties
- Hydroxyl (-OH) and Methylamino (-NHCH₃) Groups (Target Compound): The hydroxyl group enhances water solubility via hydrogen bonding, while the methylamino group contributes to basicity (pKa ~9–10), facilitating interactions with acidic biological targets . LogP = -0.32 suggests balanced lipophilicity for membrane permeability and aqueous solubility.
- N-(3-Chloro-4-methylphenyl)methanesulfonamide has a chloro group (-Cl), which enhances stability and industrial utility but reduces bioavailability due to higher hydrophobicity.
- Bulky Substituents (e.g., Acridinyl, Morpholine): N-[4-(Acridin-9-ylamino)phenyl]methanesulfonamide incorporates a planar acridine moiety, increasing molecular weight (471.5 g/mol) and enabling DNA intercalation but reducing solubility.
Research Findings and Implications
- Hydrogen Bonding vs. Reactivity : Compounds with hydroxyl groups (e.g., target compound, ) exhibit stronger hydrogen-bonding networks, favoring crystallinity and solubility. In contrast, nitro or chloro substituents prioritize reactivity and stability .
- Molecular Weight and Bioavailability : Larger compounds (e.g., ) face challenges in pharmacokinetics, whereas the target compound’s lower molecular weight (216 g/mol) aligns with Lipinski’s rule of five for drug-likeness.
Biological Activity
N-(3-Hydroxy-4-(methylamino)phenyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a phenyl ring with hydroxyl and methylamino substituents. Its molecular formula is C₉H₁₃N₃O₃S, with a molecular weight of approximately 217.27 g/mol. The presence of hydroxyl and methylamino groups enhances its ability to form hydrogen bonds, which is crucial for its interactions with biological targets.
This compound exhibits biological activity primarily through enzyme inhibition and modulation of receptor activity. The hydroxymethyl group can form hydrogen bonds with active sites on enzymes, while the sulfonamide group may interact with various functional groups, leading to inhibition or alteration of biochemical pathways .
Biological Activities
-
Antimicrobial Properties :
- Research indicates that sulfonamide derivatives, including this compound, possess antimicrobial properties. They may inhibit bacterial growth by targeting specific enzymes involved in folate synthesis pathways.
- Anticancer Activity :
-
Enzyme Inhibition :
- The compound has been investigated for its ability to inhibit various enzymes, including those involved in metabolic processes. This inhibition can lead to alterations in cellular metabolism and signaling pathways.
Case Studies
- Study on Antiviral Activity : A study explored the antiviral properties of related compounds against Hepatitis B Virus (HBV). It was found that derivatives similar to this compound exhibited significant antiviral activity by increasing intracellular levels of APOBEC3G, a host protein that inhibits viral replication .
- In Vitro Studies : In vitro experiments demonstrated that this compound can influence calcium signaling pathways by acting as an agonist at certain receptors, which may have implications for cardiovascular and neurological applications.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing N-(3-Hydroxy-4-(methylamino)phenyl)methanesulfonamide with high purity?
The synthesis typically involves reacting a substituted aniline derivative (e.g., 3-hydroxy-4-(methylamino)aniline) with methanesulfonyl chloride under controlled conditions. Key steps include:
- Base selection : Triethylamine or pyridine is used to neutralize HCl byproducts .
- Solvent choice : Dichloromethane or tetrahydrofuran (THF) at 0–25°C to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: 5–10% methanol in dichloromethane) or preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and purity. Aromatic protons appear at δ 6.8–7.4 ppm, while the methylamino group resonates at δ 2.8–3.2 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies the molecular ion peak at m/z 244.27 (calculated for CHNOS) .
Q. How does the hydroxyphenyl-methylamino moiety influence solubility and bioavailability?
The hydroxyl and methylamino groups enhance water solubility via hydrogen bonding. However, the sulfonamide group may reduce membrane permeability. LogP values (experimental: ~1.2) suggest moderate lipophilicity, requiring formulation optimization (e.g., co-solvents or prodrug strategies) for in vivo studies .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data across studies?
- Dose-response assays : Compare IC values in enzyme inhibition studies (e.g., viral polymerases) under standardized conditions (pH 7.4, 37°C) to control for assay variability .
- Solubility controls : Use dynamic light scattering (DLS) to confirm compound aggregation, which may artificially suppress activity .
- Metabolic stability : Incubate with liver microsomes to assess if rapid metabolism explains discrepancies between in vitro and in vivo results .
Q. How can regioselectivity challenges in derivatization be addressed?
- Protecting groups : Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride before functionalizing the methylamino group .
- Catalytic systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective modification of the aromatic ring without affecting sulfonamide .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Docking simulations : Use AutoDock Vina to model interactions with biological targets (e.g., viral proteases). The hydroxyl group forms hydrogen bonds with catalytic residues (e.g., Asp189 in trypsin-like proteases) .
- QSAR modeling : Train models with descriptors like polar surface area (PSA) and Hammett constants to predict bioactivity trends across derivatives .
Q. How can competing side reactions during synthesis be minimized?
- Temperature control : Maintain reactions below 30°C to prevent sulfonamide hydrolysis .
- Inert atmosphere : Use nitrogen/argon to avoid oxidation of the methylamino group .
Methodological Considerations
Q. Designing enzyme inhibition assays
- Kinetic assays : Measure IC using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH for metalloproteases) in 96-well plates. Include controls with EDTA (metal chelator) to confirm target specificity .
- Covalent binding studies : Use LC-MS to detect adduct formation between the sulfonamide and catalytic cysteine residues .
Q. Validating antiviral activity
- Plaque reduction assays : Test against enveloped viruses (e.g., HSV-1) in Vero cells. EC values <10 μM suggest therapeutic potential .
- Resistance profiling : Serial passage experiments identify mutations in viral targets (e.g., DNA polymerase) that reduce compound efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
